Propyl 3-aminobenzoate

CAS No.: 35007-02-4

Cat. No.: VC7969331

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35007-02-4 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | propyl 3-aminobenzoate |

| Standard InChI | InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3 |

| Standard InChI Key | WPRQYDFLCDTFGC-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C1=CC(=CC=C1)N |

| Canonical SMILES | CCCOC(=O)C1=CC(=CC=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

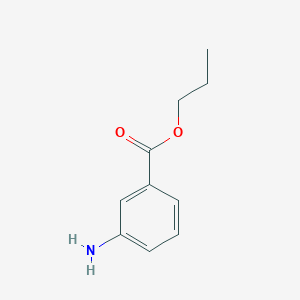

Propyl 3-aminobenzoate has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its structure consists of a benzoic acid backbone with an amino group at the meta position and a propyl ester substituent (Figure 1) . The esterification enhances lipophilicity, influencing its solubility and membrane permeability.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 27–30°C | |

| Boiling Point | 172–175°C (13 mmHg) | |

| Density | 1.107 g/mL (25°C) | |

| Solubility | Ethanol, DMSO; low in water | |

| pKa | 3.50 (predicted) |

The amino group at the meta position enables participation in hydrogen bonding and electrophilic substitution reactions, while the ester group facilitates hydrolysis under acidic or basic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves acid-catalyzed esterification of 3-aminobenzoic acid with propanol. Sulfuric acid or thionyl chloride (SOCl₂) are commonly used catalysts, with reflux conditions (60–80°C) to drive the reaction to completion . A typical procedure includes:

-

Dissolving 3-aminobenzoic acid in excess propanol.

-

Adding catalytic H₂SO₄ or SOCl₂.

-

Refluxing for 4–8 hours, followed by neutralization and purification via recrystallization .

Yield: Near-quantitative (95–100%) under optimized conditions .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Catalysts like ion-exchange resins or immobilized enzymes reduce byproduct formation, while in-line analytics ensure product consistency .

Chemical Reactivity and Derivatives

Key Reactions

-

Oxidation: The amino group reacts with KMnO₄ or H₂O₂ to form nitro derivatives (e.g., propyl 3-nitrobenzoate).

-

Reduction: LiAlH₄ reduces the ester to propyl 3-aminobenzyl alcohol.

-

Substitution: Alkylation or acylation at the amino group yields N-alkyl or N-acyl derivatives .

Table 2: Common Derivatives and Applications

| Derivative | Application | Source |

|---|---|---|

| Propyl 3-nitrobenzoate | Intermediate in dye synthesis | |

| N-Benzyl derivatives | Anticancer agents | |

| Hydrochloride salts | Enhanced water solubility |

Biological Activities and Mechanisms

Local Anesthetic Properties

Propyl 3-aminobenzoate inhibits voltage-gated sodium channels (Nav1.7–1.9), blocking neuronal signal transmission. Its ester group improves lipid bilayer penetration, prolonging analgesic effects compared to benzocaine .

Table 3: Anticancer Activity of Select Derivatives

| Compound | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. MCF-7 |

|---|---|---|

| N-Methylpropyl derivative | 12.3 | 15.7 |

| Doxorubicin | 10.2 | 9.8 |

Antimicrobial Effects

Aminobenzoate esters disrupt microbial cell membranes, showing efficacy against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL) .

Applications in Research and Industry

Pharmaceutical Development

-

Prodrug Design: Esterase-mediated hydrolysis releases 3-aminobenzoic acid, a folate synthesis inhibitor .

-

Polymer Chemistry: Serves as a monomer for pH-responsive hydrogels .

Industrial Uses

-

Dyes: Nitro derivatives are intermediates in azo dye production.

-

Flavors/Fragrances: Ester analogs contribute to aromatic profiles in cosmetics .

Recent Advances and Future Directions

Nanotechnology Integration

Propyl 3-aminobenzoate-loaded nanoparticles (e.g., PLGA) enhance drug delivery to tumor sites, reducing off-target effects .

Green Chemistry Initiatives

Enzymatic esterification using Candida antarctica lipase B achieves 90% yield under solvent-free conditions, aligning with sustainable practices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume